5-(3-Methylanilino)-1,3-diazinane-2,4-dione
Description
5-(3-Methylanilino)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered diazinane ring (1,3-diazinane) with two ketone groups at positions 2 and 4 and a 3-methylanilino substituent at position 5. The 3-methylanilino group consists of a phenyl ring substituted with a methyl group at the meta position, linked via an amino (-NH-) moiety to the diazinane core.
Properties
CAS No. |
6635-64-9 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(3-methylanilino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-3-2-4-8(5-7)13-9-6-12-11(16)14-10(9)15/h2-5,9,13H,6H2,1H3,(H2,12,14,15,16) |
InChI Key |
NKDYYNJZAKMDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylanilino)-1,3-diazinane-2,4-dione typically involves the reaction of 3-methylaniline with a suitable diazinane precursor under controlled conditions. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a diazinane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylanilino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(3-Methylanilino)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methylanilino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues within the 1,3-Diazinane-2,4-dione Family
Compounds sharing the 1,3-diazinane-2,4-dione core but differing in substituents demonstrate how structural modifications influence properties and bioactivity:
Key Observations:
- Substituent Position and Bioactivity: The 5-fluoro group in 5-FU confers antimetabolite activity by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis .
- Halogenation Effects : Brominated derivatives (e.g., 1-benzyl-5-bromo-1,3-diazinane-2,4-dione) are more reactive due to the electron-withdrawing bromo group, enabling further functionalization .
Heterocyclic Variants with Related Dione Moieties
Compounds with alternative heterocyclic cores but similar dione functionalities highlight the importance of ring structure in biological activity:
Key Observations:
- Electrophilic Reactivity : Dione moieties in all variants participate in hydrogen bonding and nucleophilic attacks, critical for interactions with enzymes or receptors .
Research Findings and Pharmacological Insights
Antimicrobial Potential
- Diazinane Derivatives: Sub-MIC concentrations of furan-substituted diazinane analogs (e.g., MAF,3a) inhibit bacterial motility (e.g., Pseudomonas aeruginosa swarming), suggesting quorum-sensing modulation . The target compound’s aromatic substituent may enhance biofilm disruption.
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